5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Description
This compound is a brominated nicotinamide derivative featuring a pyridylmethyl backbone substituted with a 1-methyl-1H-pyrazol-4-yl group. Its structure combines a nicotinamide core with a pyridine-pyrazole hybrid moiety, which is hypothesized to enhance binding affinity to kinase targets or modulate solubility profiles . The bromine atom at the 5-position of the nicotinamide ring likely contributes to electronic effects and steric interactions in biological systems.
Properties
IUPAC Name |
5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKDCQRRFHZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of 1-methyl-1H-pyrazol-4-ylamine with 3-bromopyridine-2-carboxamide under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: In biological research, 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is studied for its potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it valuable for creating new products with enhanced properties.
Mechanism of Action
The mechanism by which 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related nicotinamide derivatives:
Biological Activity
5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.22 g/mol. The compound features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₅O |
| Molecular Weight | 372.22 g/mol |
| CAS Number | 2034424-51-4 |
Research indicates that compounds with similar structures often exhibit their biological effects through modulation of enzyme activity, interaction with cellular receptors, or interference with nucleic acid synthesis. The presence of the bromine atom and the pyrazole ring in this compound suggests potential interactions with biological targets involved in disease processes.
Antimicrobial Activity
Preliminary studies have shown that derivatives of nicotinamide can exhibit antimicrobial properties. For example, related compounds have demonstrated activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL . While specific data for this compound is limited, its structural analogs suggest similar potential.
Anticancer Activity
The anticancer properties of nicotinamide derivatives are well-documented. Compounds that share structural features with this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models . For instance, modifications to the pyrazole and pyridine rings have been linked to enhanced potency against cancer cell lines.
Case Study: Antiparasitic Activity
A study evaluated a series of compounds structurally similar to this compound for their antiparasitic activity against Plasmodium falciparum. The most promising candidates exhibited EC50 values as low as 0.010 µM, indicating strong efficacy . This suggests that modifications to the compound could lead to significant improvements in activity against parasitic infections.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. While specific pharmacokinetic data for this compound is not available, related compounds have shown favorable profiles with acceptable oral bioavailability and minimal toxicity at therapeutic doses . For example, a related compound demonstrated no significant cytochrome P450 inhibition and favorable clearance rates in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
